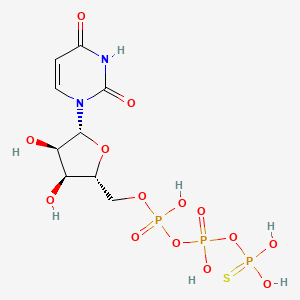
UTPgammaS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine-5’-O-(3-thiotriphosphate), commonly known as UTPgammaS, is a synthetic analogue of uridine triphosphate. It is a potent agonist of the P2Y2 and P2Y4 receptors, which are involved in various physiological processes. This compound is known for its increased metabolic stability compared to uridine triphosphate, making it a valuable tool in biochemical and pharmacological research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of UTPgammaS involves the thiophosphorylation of uridine triphosphate. This process typically requires the use of thiophosphoryl chloride (PSCl3) as the thiophosphorylating agent. The reaction is carried out in an anhydrous solvent such as pyridine, under controlled temperature conditions to ensure the selective formation of the thiotriphosphate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure precise control over reaction conditions. Purification of the final product is achieved through high-performance liquid chromatography (HPLC) to obtain a high-purity compound suitable for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
UTPgammaS undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the thiophosphate group can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically involves aqueous conditions with enzymes such as nucleotidases.
Substitution Reactions: Requires specific reagents depending on the desired substitution, often carried out in organic solvents under controlled temperatures.
Major Products
The major products formed from these reactions include various substituted uridine derivatives, which can be further utilized in biochemical assays and research .
Aplicaciones Científicas De Investigación
UTPgammaS has a wide range of applications in scientific research:
Mecanismo De Acción
UTPgammaS exerts its effects by acting as an agonist of the P2Y2 and P2Y4 receptors. These receptors are G protein-coupled receptors that mediate various cellular responses, including calcium mobilization and activation of downstream signaling pathways. The binding of this compound to these receptors triggers a cascade of intracellular events, leading to physiological effects such as cell proliferation, migration, and secretion .
Comparación Con Compuestos Similares
Similar Compounds
Uridine Triphosphate (UTP): The natural analogue of UTPgammaS, less stable due to susceptibility to hydrolysis.
Adenosine-5’-O-(3-thiotriphosphate) (ATPgammaS): Another thiophosphate analogue, acts on different receptors (P2X and P2Y receptors).
Uridine-5’-O-thiodiphosphate (UDPbetaS): A stable analogue of uridine diphosphate, used in similar receptor studies.
Uniqueness
This compound is unique due to its increased metabolic stability and selective agonist activity on P2Y2 and P2Y4 receptors. This makes it a valuable tool for studying receptor functions and developing therapeutic agents targeting these receptors .
Propiedades
Fórmula molecular |
C9H15N2O14P3S |
|---|---|
Peso molecular |
500.21 g/mol |
Nombre IUPAC |
dihydroxyphosphinothioyl [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O14P3S/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(23-8)3-22-26(16,17)24-27(18,19)25-28(20,21)29/h1-2,4,6-8,13-14H,3H2,(H,16,17)(H,18,19)(H,10,12,15)(H2,20,21,29)/t4-,6-,7-,8-/m1/s1 |
Clave InChI |
DUDALCZPYHIGIR-XVFCMESISA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1-Ethyl-7-piperazin-1-ylmethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10771851.png)
![4-[4-(3,4-dichlorophenoxy)piperidin-1-yl]-N-(4-methylphenyl)sulfonylpiperidine-1-carboxamide](/img/structure/B10771862.png)
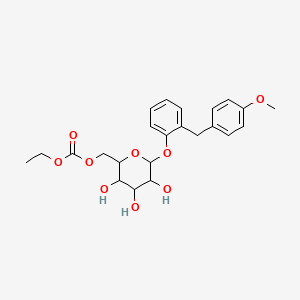
![N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide](/img/structure/B10771874.png)
![(S)-2-{3-[(S)-1-Carboxy-2-(4-hydroxy-phenyl)-ethyl]-ureido}-pentanedioic acid](/img/structure/B10771880.png)

![(3S)-4-[[(2R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-3-methyl-2-[(3R)-2-oxo-3-[[2-[4-(quinoxaline-2-carbonylamino)phenyl]acetyl]amino]pyrrolidin-1-yl]pentanoyl]amino]-4-oxobutanoic acid](/img/structure/B10771886.png)
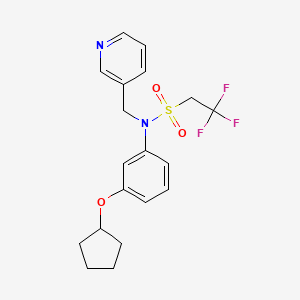
![3-(2-bromophenyl)-1-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea](/img/structure/B10771896.png)
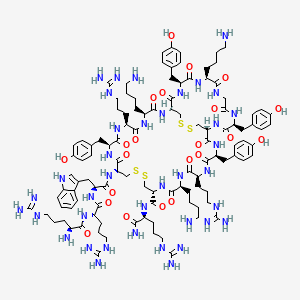
![2-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoylamino]pentanedioic acid](/img/structure/B10771902.png)

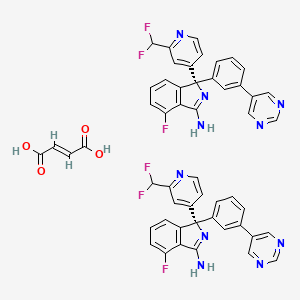
![3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane](/img/structure/B10771922.png)